4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine
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Overview
Description
“4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine” is a compound that has been used in the synthesis of various heterocyclic compounds . It has been associated with efficacy for the treatment or prevention of conditions and disorders related to TRPV3 activity, such as pain, atopic dermatitis, eczema, itch, or psoriasis .
Synthesis Analysis
The synthesis of pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis . Another method involves the use of organolithium reagents .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine” can be represented by the linear formula: C7H4N3Cl1S1 . The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine” are typically nucleophilic aromatic substitution reactions . The pyrimidine ring in the compound makes it highly electron-deficient, which facilitates these reactions .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its 1H-NMR and 13C-NMR spectral data have been reported .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, such as 4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been reported to possess analgesic and anti-inflammatory properties . This makes them potentially useful in the development of new drugs for the treatment of conditions like arthritis and other inflammatory diseases.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown potent antimicrobial and antifungal activities . For instance, a compound possessing a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring has demonstrated inhibitory activity equivalent to that of the standard drug vancomycin .
Antiviral Activity
Thiazole compounds have also been found to exhibit antiviral properties . This suggests that they could be used in the development of new antiviral drugs.
Diuretic Activity
Thiazole derivatives have been reported to possess diuretic properties . Diuretics help your body get rid of unneeded water and salt through the urine. They are often used to treat high blood pressure and other heart-related conditions.
Antitumor or Cytotoxic Activity
Thiazole compounds have shown potential as antitumor or cytotoxic drug molecules . This suggests that they could be used in the development of new cancer treatments.
Mechanism of Action
Target of action
Pyrimidines and thiazoles are often used in medicinal chemistry due to their wide range of biological activities. They can interact with various biological targets, including enzymes, receptors, and DNA/RNA .
Mode of action
The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For example, some pyrimidine derivatives can inhibit certain enzymes, thereby affecting the metabolic pathways these enzymes are involved in .
Biochemical pathways
Pyrimidines and thiazoles can affect various biochemical pathways. For instance, some pyrimidine derivatives are known to inhibit DNA synthesis by acting as antimetabolites .
Pharmacokinetics
The ADME properties of these compounds can vary greatly depending on their specific structure. Factors such as solubility, stability, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of these compounds can be diverse, ranging from inhibition of cell growth to induction of cell death, depending on the specific compound and its target .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Safety and Hazards
properties
IUPAC Name |
2-(4-chloropyrimidin-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3S/c8-5-1-2-9-6(11-5)7-10-3-4-12-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXPLKBYXCPIDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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